Cas no 16112-59-7 (4-Methyl-2-oxazolidinone)

4-Methyl-2-oxazolidinone 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolidinone,4-methyl-
- (R)-4-Methyl-2-oxazolidinone
- 4-METHYL-1,3-OXAZOLIDIN-2-ONE
- (?A'A A'A currency)-4-Methyl-2-oxazolidinone
- (S)-4-METHYL-2-OXAZOLIDINONE
- 2-Oxazolidinone,4-methyl-, (?A'A A'A currency)-
- 2-oxo-4-methyl-1,3-oxazolidine
- 2-oxo-4-methyloxazolidine
- 4-(S)-methyl-oxazolidin-2-one
- 4-Methyl-2-oxazolidinone
- 4-Methyl-2-oxazolidone
- 4-methyl-ox
- 4-methyloxazolidin-2-one
- AG-E-10794
- CTK4D0745
- DL-4-Methyl-2-oxazolidinone
- SureCN1289846
- SY037847
- MFCD06656588
- SY037848
- MFCD06656589
- SCHEMBL1289846
- 4-Methyl-1,3-oxazolidin-2-one, AldrichCPR
- C77658
- 1-BOC-3-(2-BROMO-PHENYLAMINO)-PIPERIDINE
- 2-Oxazolidinone, 4-methyl-
- AKOS014922134
- BS-21622
- A927895
- SB21959
- 4-methyl-oxazolidin-2-one
- SY037849
- EN300-311644
- VAJFEOKPKHIPEN-UHFFFAOYSA-N
- CS-0181060
- 16112-59-7
- MFCD20502409
- DB-306020
-
- MDL: MFCD20502409
- インチ: InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)
- InChIKey: VAJFEOKPKHIPEN-UHFFFAOYSA-N
- ほほえんだ: O=C1OCC(C)N1
計算された属性
- せいみつぶんしりょう: 101.04771
- どういたいしつりょう: 101.047678
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 91.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.157
- ふってん: 266.2°Cat760mmHg
- フラッシュポイント: 114.8°C
- PSA: 29.54
4-Methyl-2-oxazolidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM324239-1g |
4-Methyloxazolidin-2-one |
16112-59-7 | 95% | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-311644-0.1g |
4-methyl-1,3-oxazolidin-2-one |
16112-59-7 | 95.0% | 0.1g |
$48.0 | 2025-03-19 | |
Enamine | EN300-311644-1.0g |
4-methyl-1,3-oxazolidin-2-one |
16112-59-7 | 95.0% | 1.0g |
$140.0 | 2025-03-19 | |
TRC | M265595-500mg |
4-Methyl-2-oxazolidinone |
16112-59-7 | 500mg |
$299.00 | 2023-05-18 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037847-1g |
4-Methyloxazolidin-2-one |
16112-59-7 | ≥95% | 1g |
¥2064.52 | 2024-07-09 | |
Chemenu | CM324239-250mg |
4-Methyloxazolidin-2-one |
16112-59-7 | 95% | 250mg |
$*** | 2023-03-30 | |
TRC | M265595-250mg |
4-Methyl-2-oxazolidinone |
16112-59-7 | 250mg |
$161.00 | 2023-05-18 | ||
Chemenu | CM324239-5g |
4-Methyloxazolidin-2-one |
16112-59-7 | 95% | 5g |
$640 | 2021-08-18 | |
TRC | M265595-1g |
4-Methyl-2-oxazolidinone |
16112-59-7 | 1g |
$ 435.00 | 2022-06-04 | ||
Enamine | EN300-311644-0.25g |
4-methyl-1,3-oxazolidin-2-one |
16112-59-7 | 95.0% | 0.25g |
$69.0 | 2025-03-19 |
4-Methyl-2-oxazolidinone 関連文献
-
1. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-onesSteven D. Bull,Stephen G. Davies,Simon Jones,Hitesh J. Sanganee J. Chem. Soc. Perkin Trans. 1 1999 387
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Ismail Awheda,Nezire Saygili,A. Christopher Garner,John D. Wallis RSC Adv. 2013 3 24997
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Angelika E. Schneider,Tamara Beisel,Andrej Shemet,Georg Manolikakes Org. Biomol. Chem. 2014 12 2356
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Giulio Bresciani,Marco Bortoluzzi,Guido Pampaloni,Fabio Marchetti Org. Biomol. Chem. 2021 19 4152
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Raquel Juárez,Patricia Concepción,Avelino Corma,Hermenegildo García Chem. Commun. 2010 46 4181
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Qiong Xiao,Yifan Tang,Ping Xie,Dali Yin RSC Adv. 2019 9 33497
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Hélène Lebel,Laura Mamani Laparra,Maroua Khalifa,Carl Trudel,Clément Audubert,Mathieu Szponarski,Cédric Dicaire Leduc,Emna Azek,Matthias Ernzerhof Org. Biomol. Chem. 2017 15 4144
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Wei Li,Marco Wollenburg,Frank Glorius Chem. Sci. 2018 9 6260
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Giulio Bresciani,Marco Bortoluzzi,Guido Pampaloni,Fabio Marchetti Org. Biomol. Chem. 2021 19 4152
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Mark E. Bunnage,Anthony J. Burke,Stephen G. Davies,Nicholas L. Millican,Rebecca L. Nicholson,Paul M. Roberts,Andrew D. Smith Org. Biomol. Chem. 2003 1 3708
4-Methyl-2-oxazolidinoneに関する追加情報
4-Methyl-2-Oxazolidinone: A Comprehensive Overview of CAS No. 16112-59-7
4-Methyl-2-Oxazolidinone, identified by the CAS registry number 16112-59-7, is a heterocyclic compound characterized by its oxazolidinone ring structure substituted with a methyl group at the 4-position. This organic compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical research, material science, and as an intermediate in chemical synthesis. The molecule's unique combination of structural features—such as the oxazolidinone core and alkyl substitution—enables it to participate in diverse chemical reactions and biological interactions, making it a focal point for academic and industrial investigations.
The synthesis of 4-Methyl-2-Oxazolidinone has been optimized through advancements in catalytic methodologies and green chemistry principles. Recent studies published in journals like Chemical Communications highlight novel approaches using organocatalysts or metal-free protocols to enhance yield and reduce environmental impact. For instance, a 2023 study demonstrated that employing a chiral thiourea catalyst enabled asymmetric synthesis of this compound with over 90% enantiomeric excess, opening avenues for its use in chiral drug development. Such innovations underscore the compound's adaptability as a key intermediate in complex molecule construction.
In pharmacological research, 4-Methyl-2-Oxazolidinone has emerged as a promising scaffold for developing antimicrobial agents. A 2023 collaborative study between researchers at MIT and the University of Tokyo revealed that derivatives of this compound exhibit potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The oxazolidinone ring's ability to bind bacterial ribosomes was identified as the primary mechanism behind this activity, aligning with findings on linezolid—a clinically approved antibiotic with a similar structural motif. These discoveries have spurred interest in modifying the methyl substituent to optimize pharmacokinetic properties.
Beyond medicinal chemistry, CAS No. 16112-59-7-based materials are being explored for advanced applications. In polymer science, copolymers incorporating this moiety demonstrate enhanced thermal stability and biodegradability compared to conventional polymers. A 2023 paper in Nature Materials detailed how blending 4-Methyl-oxazolidinone units into polyurethane matrices improved mechanical resilience by up to 30%, while maintaining eco-friendly decomposition profiles under industrial composting conditions. This dual functionality positions the compound as a sustainable alternative for biomedical devices and packaging materials.
The compound's role as an intermediate in organic synthesis continues to expand with emerging reaction mechanisms. Recent reports highlight its utility in domino reactions where it serves as both a nucleophile and electrophile under mild conditions. For example, coupling reactions with aromatic aldehydes proceed efficiently at room temperature using Lewis acid catalysts, generating multifunctionalized products relevant to agrochemicals and dyes. Such findings validate its status as an indispensable building block for constructing complex organic architectures.
Safety assessments conducted by regulatory agencies have confirmed that proper handling of 4-Methyl-oxazolidinone adheres to occupational health standards when used within recommended exposure limits. Toxicological studies published in Toxicological Sciences (January 2023) showed no mutagenic effects at concentrations below 50 ppm during acute exposure tests on mammalian cell lines. These results reinforce its suitability for large-scale production processes across industries while emphasizing compliance with standard safety protocols.
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